Sucrose laurate

Catalog No.
S623817
CAS No.
25339-99-5
M.F
C24H46O13
M. Wt
542.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sucrose laurate

CAS Number

25339-99-5

Product Name

Sucrose laurate

IUPAC Name

2-[(2S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;dodecanoic acid

Molecular Formula

C24H46O13

Molecular Weight

542.6 g/mol

InChI

InChI=1S/C12H22O11.C12H24O2/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;1-2-3-4-5-6-7-8-9-10-11-12(13)14/h4-11,13-20H,1-3H2;2-11H2,1H3,(H,13,14)/t4?,5?,6?,7?,8?,9?,10?,11?,12-;/m0./s1

InChI Key

PVVVEHXCVQRLOC-NSIFZURYSA-N

SMILES

CCCCCCCCCCCC(=O)OC1(C(C(C(C(O1)CO)O)O)O)C2(C(C(C(O2)CO)O)O)CO

Synonyms

beta-fructofuranosyl-alpha-D-glucopyranoside monododecanoate, L-1690, sucrose laurate, sucrose monododecanoate, sucrose monolaurate

Canonical SMILES

CCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O

Isomeric SMILES

CCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)O[C@]2(C(C(C(O2)CO)O)O)CO)O)O)O)O
  • Surfactant

    Sucrose laurate acts as a non-ionic surfactant, meaning it can reduce the surface tension between liquids and improve the solubility of poorly water-soluble drugs. This property is crucial for developing effective formulations for drugs with limited bioavailability 1: ).

  • Permeation Enhancer

    Studies suggest that sucrose laurate can enhance the absorption of drugs across biological membranes. This is particularly relevant for oral and transdermal drug delivery, where the molecule can facilitate the passage of drugs through the intestinal lining or the skin, respectively 2: ), 3: ).

  • Biocompatible and Safe

    Sucrose laurate is generally considered safe for human use, as it is derived from natural ingredients and exhibits low toxicity 4: ).

Ongoing Research and Development

Research on sucrose laurate is ongoing, focusing on:

  • Optimizing its application in various drug delivery systems

    Researchers are exploring the use of sucrose laurate in solid dispersions, self-emulsifying systems, and hydrogels to improve the performance of different drug formulations [1, 2, 4].

  • Understanding its mechanism of action

    Further investigations are needed to elucidate the precise mechanisms by which sucrose laurate enhances drug absorption and permeation [2].

  • Safety and efficacy studies

    While early studies indicate its safety, further clinical trials are needed to confirm the long-term safety and efficacy of sucrose laurate in different pharmaceutical applications.

Sucrose laurate is a non-ionic surfactant derived from the esterification of sucrose and lauric acid. It is categorized as a sucrose fatty acid ester, specifically a monoester, which is characterized by its hydrophilic sugar component and hydrophobic fatty acid chain. The chemical formula for sucrose laurate is C24H44O12C_{24}H_{44}O_{12} . This compound exhibits amphiphilic properties, making it useful in various applications, particularly in food, cosmetics, and pharmaceuticals due to its emulsifying and stabilizing capabilities.

Involved in the production of sucrose monolaurate." class="citation ml-xs inline" data-state="closed" href="https://www.researchgate.net/figure/Chemical-reactions-involved-in-the-production-of-sucrose-monolaurate_fig1_372285944" rel="nofollow noopener" target="_blank"> .
Sucrose+Methyl LaurateSucrose Laurate+Methanol\text{Sucrose}+\text{Methyl Laurate}\rightarrow \text{Sucrose Laurate}+\text{Methanol}

Sucrose laurate has been studied for its biological activity, particularly in relation to its surfactant properties. It has been shown to enhance the solubility of poorly soluble drugs, such as cyclosporine, improving their bioavailability . Additionally, studies indicate that sucrose laurate may exhibit antimicrobial properties, making it a potential candidate for use in food preservation and pharmaceutical formulations .

Several methods have been developed for synthesizing sucrose laurate:

  • Conventional Esterification: This involves the direct reaction of sucrose with lauric acid or its derivatives in the presence of an acid catalyst at elevated temperatures .
  • Enzymatic Synthesis: Alkaline proteases can be employed to catalyze the reaction between sucrose and vinyl laurate in organic solvents. This method offers advantages such as milder reaction conditions and higher specificity .
  • Two-Stage Process: A recent approach involves first producing methyl laurate from lauric acid and then reacting it with sucrose in a two-stage process. This method has been optimized for yield and purity .

Sucrose laurate finds applications across various industries:

  • Food Industry: Used as an emulsifier and stabilizer in food products.
  • Cosmetics: Functions as a surfactant and emulsifying agent in creams and lotions.
  • Pharmaceuticals: Enhances drug solubility and bioavailability, serving as a carrier for poorly soluble compounds.
  • Agriculture: Potential use as a biodegradable surfactant in agrochemical formulations.

Research on the interactions of sucrose laurate with other compounds has revealed its ability to form stable emulsions and enhance the solubility of hydrophobic substances. For instance, studies have demonstrated that sucrose laurate can effectively solubilize cyclosporine when combined with ethanol, leading to improved formulation stability . Furthermore, its interactions with various biological membranes suggest potential applications in drug delivery systems.

Several compounds are similar to sucrose laurate, particularly within the category of sugar esters. Here are some notable examples:

CompoundStructure TypeUnique Features
Sucrose monolaurateSugar fatty acid esterDerived from lauric acid; used for drug solubilization.
Sucrose stearateSugar fatty acid esterLonger fatty acid chain; used primarily in cosmetics.
Sucrose palmitateSugar fatty acid esterSimilar properties but derived from palmitic acid; more hydrophobic.
Sucrose myristateSugar fatty acid esterDerived from myristic acid; used in food applications.

Uniqueness of Sucrose Laurate: Sucrose laurate stands out due to its balance between hydrophilicity and lipophilicity, making it versatile for both aqueous and lipid-based formulations. Its specific application in enhancing bioavailability of drugs further distinguishes it from other sugar esters.

Sucrose laurate belongs to the sucrose fatty acid ester (SFAE) family, classified by:

  • Degree of substitution: Monolaurate (1 ester group), dilaurate (2 groups), etc.
  • Fatty acid chain length: C12 (laurate) vs. C16 (palmitate) or C18 (stearate).
  • HLB range: 1–16, with laurate esters typically occupying HLB 12–16 due to their hydrophilic sucrose core.

Table 1: HLB Values of Select Sucrose Esters

Fatty AcidHLB (Calculated)Commercial Grade (RYOTO™)
Lauric (C12)16L-1695
Stearic (C18)11S-1170
Oleic (C18:1)11O-1570

Nomenclature and Identification Systems

Sucrose laurate is systematically named β-D-fructofuranosyl α-D-glucopyranoside monododecanoate (CAS: 25339-99-5). Key identifiers include:

  • PubChem CID: 10311609 (1-laurate isomer)
  • UNII: 05Q7CD0E49
  • Empirical formula: C₂₄H₄₄O₁₂
    Figure 1: Molecular structure of sucrose laurate, highlighting the lauroyl group (C12) esterified at the glucose C1 position.

Molecular Structure and Configuration

Sucrose laurate represents a distinctive class of sugar fatty acid esters characterized by its amphiphilic molecular architecture [1]. The compound consists of a sucrose molecule esterified with lauric acid, creating a structure that combines the hydrophilic properties of the disaccharide with the lipophilic characteristics of the dodecanoic acid chain [2]. The molecular configuration exhibits a complex three-dimensional arrangement where the sucrose moiety serves as the polar head group, while the twelve-carbon lauric acid chain extends as the nonpolar tail [14].

The sucrose component maintains its characteristic β-D-fructofuranosyl-α-D-glucopyranoside structure, with the glucose unit existing in the pyranose form and the fructose unit in the furanose configuration [1] [2]. Nuclear magnetic resonance spectroscopy studies reveal that the carbohydrate protons appear in the characteristic 3.0-6.0 parts per million range, while the lauric acid methyl and methylene protons are observed in the 0-3.0 parts per million region [19]. The chemical shift for methyl group protons occurs at 0.99 parts per million, and the presence of the methylene group adjacent to the ester linkage is confirmed by a signal at 2.34 parts per million [19].

The stereochemical configuration of sucrose laurate encompasses nine defined stereocenters, contributing to its complex three-dimensional structure [10]. The molecule exhibits conformational flexibility due to the presence of 16-17 rotatable bonds, which allows for various spatial arrangements in solution [2] [10]. This flexibility is significant enough that conformer generation is computationally challenging, reflecting the dynamic nature of the molecular structure [2] [23].

Chemical Formula and Molecular Weight

The molecular formula of sucrose laurate is C₂₄H₄₄O₁₂, representing the combination of one sucrose molecule (C₁₂H₂₂O₁₁) with one lauric acid residue (C₁₂H₂₄O₂) minus one water molecule eliminated during esterification [1] [2]. The molecular weight is precisely 524.6 grams per mole, with an exact mass of 524.283277 daltons [2] [10]. The monoisotopic mass matches the exact mass at 524.283277 daltons, indicating a single isotopic composition for the most abundant form [2] [10].

The compound registry information includes Chemical Abstracts Service number 25339-99-5 and European Inventory of Existing Commercial Chemical Substances number 246-873-3 [1] [4]. Additional molecular descriptors include a topological polar surface area ranging from 195.60 to 207 square angstroms, reflecting the significant polar character contributed by the twelve oxygen atoms [2] [10]. The heavy atom count totals 36, comprising 24 carbon atoms and 12 oxygen atoms, with hydrogen atoms contributing to the total molecular composition [10].

Table 1: Molecular Properties of Sucrose Laurate

PropertyValue
Molecular FormulaC₂₄H₄₄O₁₂
Molecular Weight (g/mol)524.6
Exact Mass (Da)524.283277
CAS Registry Number25339-99-5
EINECS Number246-873-3
Hydrogen Bond Donor Count7-8
Hydrogen Bond Acceptor Count12
Rotatable Bond Count16-17
Topological Polar Surface Area (Ų)195.60-207
Heavy Atom Count36
Defined Atom Stereocenter Count9

Structural Isomers and Regioisomers

Sucrose laurate exists as multiple regioisomers due to the presence of eight hydroxyl groups on the sucrose molecule that can participate in ester formation [9]. These regioisomers are designated according to the carbon atom position where esterification occurs, following standard carbohydrate nomenclature with positions 2, 3, 4, and 6 on the glucose unit and 1′, 3′, 4′, and 6′ on the fructose unit [9] [11].

Research using reversed-phase high-performance liquid chromatography has successfully resolved and quantified individual regioisomers, with nuclear magnetic resonance spectroscopy providing definitive structural assignments [9]. The chromatographic separation reveals distinct retention times and resolution values, with baseline separation achieved for most regioisomers [13]. Resolution values range from 1.31 to 6.82, with all values exceeding the analytical quantification threshold of 1.0 [13].

The distribution of regioisomers varies significantly depending on the synthesis conditions employed [11]. In enzymatic synthesis using serine protease ALP-901, the regioisomeric distribution follows the pattern: 2-O-lauroyl sucrose (72%), 6′-O-lauroyl sucrose (14%), 1′-O-lauroyl sucrose (7%), 3-O-lauroyl sucrose (5%), 4-O-lauroyl sucrose (2%), and 6-O-lauroyl sucrose (1%) [11]. Non-catalytic synthesis produces a similar distribution with 2-O-lauroyl sucrose predominating at 74% [11].

The 2-O-lauroyl regioisomer consistently emerges as the most abundant product across different synthetic approaches, attributed to the enhanced reactivity of the 2-hydroxyl position due to intramolecular hydrogen bonding effects [9] [11]. Nuclear magnetic resonance studies and computational modeling confirm that the chemical reactivity order of sucrose substituents follows: 2-hydroxyl > 1′-hydroxyl > 3′-hydroxyl, based on conformation-stabilizing hydrogen bonds [9].

Table 2: Regioisomer Distribution in Sucrose Laurate

Regioisomer PositionALP-901 Catalyzed (%)Non-catalytic (%)Thermolysin Catalyzed (%)
2-O-lauroyl sucrose727471-86
3-O-lauroyl sucrose555-8
4-O-lauroyl sucrose222
6-O-lauroyl sucrose11Not detected
1′-O-lauroyl sucrose774-9
6′-O-lauroyl sucrose14133-13

Regioisomers demonstrate distinct physicochemical properties that affect their functional behavior [9]. Critical micelle concentration values vary significantly among regioisomers, with 6-O-lauroyl sucrose exhibiting approximately 2.5 times greater critical micelle concentration compared to 1′-O-lauroyl sucrose [9]. Stability under acidic and basic conditions also differs among regioisomers, with the stability order under acidic conditions being 3′ > 1′ > 6′ > 4′ > 6 > 2 > 4, while basic conditions show the order 6′ > 1′ > 6 > 4 > 4′ > 2 > 3′ [9].

Structure-Function Relationship

The amphiphilic nature of sucrose laurate directly determines its functional properties as a surfactant and emulsifier [14] [17]. The polar sucrose moiety functions as the hydrophilic head group, while the twelve-carbon lauric acid chain serves as the lipophilic tail, creating the fundamental structural basis for surface activity [14]. This molecular architecture enables the compound to reduce surface tension at interfaces and form organized structures such as micelles in aqueous solution [17].

The hydrophilic-lipophilic balance of sucrose laurate varies depending on the degree of esterification and specific regioisomer composition [15]. Monoester forms typically exhibit hydrophilic-lipophilic balance values in the range of 11-16, positioning them as effective oil-in-water emulsifiers [15] [26]. The relationship between structure and emulsification capacity is directly related to the molecular geometry and the spatial arrangement of hydrophilic and lipophilic regions [16].

The length of the fatty acid chain significantly influences the functional properties of sugar esters [27]. The twelve-carbon lauric acid chain in sucrose laurate provides an optimal balance between hydrophobic character and molecular flexibility [17]. Shorter chain lengths would reduce lipophilic character, while longer chains might compromise solubility and handling properties [27]. This chain length optimization contributes to the compound's effectiveness as a gentle emulsifier suitable for sensitive applications [17].

Conformational analysis reveals that the structure-function relationship extends to the molecular dynamics of sucrose laurate [22]. The presence of multiple rotatable bonds allows the molecule to adopt various conformations at interfaces, optimizing packing efficiency and reducing interfacial energy [2]. The nine stereochemical centers contribute to the overall three-dimensional architecture, influencing how molecules orient at oil-water interfaces [10].

XLogP3

1

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

9

Exact Mass

542.29384152 g/mol

Monoisotopic Mass

542.29384152 g/mol

Heavy Atom Count

37

Related CAS

37266-93-6 (unspecified laurate)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Corrosive

Other CAS

25339-99-5

Wikipedia

[(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dodecanoate

Use Classification

Cosmetics -> Emulsifying; Skin conditioning; Surfactant

Dates

Modify: 2024-04-14

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